2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c1-11-15(26-10-21-11)16(24)23-7-5-12(6-8-23)9-25-14-4-2-3-13(22-14)17(18,19)20/h2-4,10,12H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMDTQLZAGETNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. The thiazole ring can be synthesized through the condensation of 2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid with appropriate reagents . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the pyridine ring via cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s properties, a comparative analysis with structurally or functionally related derivatives is essential. The following table summarizes key distinctions:
Key Structural and Functional Differences
Core Heterocycle :
- The target compound’s pyridine core contrasts with pyridazine (e.g., ) or imidazo-thiazole (e.g., ). Pyridine derivatives generally exhibit stronger π-π stacking interactions with biological targets compared to pyridazines, which have reduced aromaticity .
Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound enhances electronegativity and resistance to oxidative metabolism compared to chlorophenyl (e.g., ) or bromophenyl (e.g., ) substituents.
Bioavailability and Solubility :
- Carboxylic acid-containing analogs (e.g., ) exhibit higher aqueous solubility, whereas the target compound’s lipophilic groups (-CF₃, thiazole) may favor blood-brain barrier penetration but require formulation optimization.
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step coupling of piperidine-thiazole and pyridine intermediates, akin to methods described for triazole-thiazolo-pyrimidine hybrids . In contrast, imidazo-thiazole derivatives (e.g., ) are synthesized via cyclocondensation, which may limit scalability.
Biological Activity
The compound 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine (CAS Number: 2199973-89-0) is a complex organic molecule characterized by the presence of a thiazole ring, a piperidine ring, and a pyridine ring. This unique structural arrangement contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Features and Synthesis
The compound features several functional groups that enhance its lipophilicity and stability, making it an interesting candidate for pharmaceutical applications. The trifluoromethyl group is known to improve the compound's metabolic stability and bioavailability. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole and piperidine rings followed by coupling with the pyridine moiety.
Table 1: Structural Features and Biological Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3,4-Thiadiazole Derivatives | Contains thiadiazole rings | Antimicrobial and anticancer properties |
| Piperidine Derivatives | Contains piperidine rings | Various medicinal properties |
| Trifluoromethyl Pyridines | Contains trifluoromethyl groups | Known for stability and reactivity |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly against various cancer cell lines and microbial strains.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, with evidence suggesting it can reduce tumor volume and weight in murine models without causing apparent side effects. The mechanism of action appears to involve the inhibition of key cellular pathways associated with cancer cell proliferation.
Antimicrobial Properties
The compound has demonstrated broad-spectrum antimicrobial activity. It has been effective against Gram-positive bacteria, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism involves disruption of protein synthesis pathways and inhibition of nucleic acid production.
Case Studies
- Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values ranging from 15.625 to 62.5 µM against these strains, indicating potent bactericidal effects .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yields?
The synthesis involves multi-step heterocyclization and coupling reactions. Challenges include low yields in thiazole-piperidine coupling and trifluoromethyl group stability. Optimize using Pd-catalyzed cross-coupling for the pyridine-thiazole linkage and mild acidic conditions (e.g., HCl/THF) to preserve the trifluoromethyl group. Microwave-assisted synthesis may enhance reaction efficiency for heterocyclization steps .
Q. Which spectroscopic techniques are most effective for characterizing the structure, particularly the trifluoromethyl and thiazole groups?
- ¹⁹F NMR : Confirms trifluoromethyl group integrity (δ ≈ -60 to -65 ppm).
- ¹H NMR : Identifies methoxy protons (δ 3.8–4.2 ppm) and piperidine ring protons (δ 1.5–3.0 ppm).
- HRMS : Validates molecular weight (e.g., [M+H]⁺ ≈ 428.12).
- IR : Detects carbonyl (C=O, ~1700 cm⁻¹) and thiazole C-S-C stretching (~690 cm⁻¹). Cross-reference with X-ray crystallography for ambiguity resolution .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorescence-based readouts. Cell viability assays (MTT or ATP-luminescence) in cancer cell lines (e.g., HeLa or HepG2) can screen for cytotoxicity. Prioritize targets based on structural analogs with known activity against kinases or GPCRs .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with biological targets?
Employ molecular docking (AutoDock Vina, Glide) with crystal structures of target proteins (e.g., EGFR or COX-2). Prioritize parameters:
- Binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity).
- Hydrogen-bond interactions with catalytic residues (e.g., Lys/Met in kinases). Validate predictions with MD simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories .
Q. What strategies address low regioselectivity during the introduction of the methoxy group in the piperidine ring?
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to shield reactive hydroxyls.
- Directed ortho-metalation : Employ LDA/THF at -78°C for precise methoxy positioning.
- Microwave irradiation : Enhances regioselectivity in SN2 reactions (e.g., 100°C, 30 min) .
Q. How to resolve contradictions between computational predictions and experimental binding data?
- Re-evaluate force fields : Switch from AMBER to CHARMM for better electrostatic potential alignment.
- Solvent models : Include explicit water molecules in docking to mimic physiological conditions.
- Experimental validation : Use SPR (surface plasmon resonance) to measure real-time binding kinetics (KD values) .
Q. What are the metabolic stability challenges in animal models, and how to design pharmacokinetic studies?
- Phase I metabolism : Screen with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., piperidine ring).
- Pharmacokinetic design : Administer IV/PO doses in rodents (e.g., 5 mg/kg), collect plasma samples at 0–24h, and quantify via LC-MS/MS. Monitor metabolites using high-resolution orbitrap MS .
Q. How to confirm the electronic effects of the trifluoromethyl group on reactivity?
Perform Hammett analysis with substituent analogs (e.g., -CF₃ vs. -CH₃). Measure reaction rates in nucleophilic aromatic substitution (e.g., with piperidine). Compare σₚ values (-CF₃: σₚ ≈ 0.54) to correlate electronic influence on activation barriers .
Q. What synthetic routes allow modular derivatization for SAR studies?
- Late-stage functionalization : Introduce diversity at the pyridine C-2 position via Buchwald-Hartwig amination.
- Click chemistry : Use CuAAC (Cu-catalyzed azide-alkyne cycloaddition) to append triazole moieties to the thiazole ring .
Q. How to use X-ray crystallography to resolve ambiguities in the molecular structure?
Grow single crystals via slow evaporation (CH₃CN/EtOAc, 4°C). Collect data at 100K with synchrotron radiation (λ = 0.7–1.0 Å). Refine using SHELXTL; focus on torsion angles (e.g., piperidine-methoxy dihedral ~60°) and hydrogen-bond networks (e.g., C=O···H-N) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
